Bisolvomycin

Veterinary Microbiology Antibiotic Susceptibility Bovine Respiratory Disease

Select Bisolvomycin (oxytetracycline hydrochloride) for applications where generic tetracycline fails. This compound delivers significantly lower MIC/MBC against M. haemolytica—essential for BRD antibiograms in calves. Reverse micellar encapsulation extends solution half-life from 34 h to >2,400 h at 37°C. Equivalent to doxycycline against A. pleuropneumoniae at reduced cost. The C5 hydroxyl group ensures distinct thermostability, making generic degradation models unreliable. Use the correct first-generation tetracycline for your research.

Molecular Formula C22H25ClN2O9
Molecular Weight 496.9 g/mol
CAS No. 2058-46-0
Cat. No. B609802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisolvomycin
CAS2058-46-0
SynonymsOxytetracycline Hydrochloride;  Oxytetracycline HCl;  Biosolvomycin;  Oxytetracycline.HCl;  Dalinmycin;  Dalimycin;  Oxytetracycline, Sodium Salt;  Sodium Salt Oxytetracycline;  Terramycin; 
Molecular FormulaC22H25ClN2O9
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESCC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.Cl
InChIInChI=1S/C22H24N2O9.ClH/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H
InChIKeySVDOODSCHVSYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bisolvomycin (CAS 2058-46-0): Broad-Spectrum Tetracycline Antibiotic for Research and Veterinary Applications


Bisolvomycin (CAS 2058-46-0) is synonymous with oxytetracycline hydrochloride, a tetracycline analog isolated from the actinomycete *Streptomyces rimosus* [1]. This compound is characterized by its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative microorganisms, including *Mycoplasma pneumoniae*, *Pasteurella pestis*, *Escherichia coli*, and *Haemophilus influenzae* . Its mechanism of action involves inhibition of protein synthesis by binding to the 30S ribosomal subunit .

Why Oxytetracycline (Bisolvomycin) Cannot Be Substituted by Other Tetracyclines in Critical Applications


While all first-generation tetracyclines share a common mechanism, significant quantitative differences exist in their spectrum of activity, stability, and in vivo performance. For instance, cross-resistance patterns are not uniform; while cross-resistance exists with tetracycline and aureomycin, it is only partial with chloramphenicol [1]. Furthermore, the specific hydroxyl group at the C5 position confers distinct stability and degradation profiles compared to other tetracycline analogs like chlortetracycline or doxycycline [2]. Therefore, generic substitution without empirical validation can lead to inaccurate susceptibility predictions, formulation failures, or inconsistent experimental results.

Quantitative Evidence for Bisolvomycin (Oxytetracycline HCl) Differentiation Against Comparator Compounds


Superior Activity Against Mannheimia haemolytica Compared to Tetracycline

Against clinical isolates of *Mannheimia haemolytica*, a primary causative agent of bovine respiratory disease, oxytetracycline exhibits significantly lower Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values compared to tetracycline. This finding precludes the use of tetracycline susceptibility data to predict oxytetracycline efficacy for this pathogen [1].

Veterinary Microbiology Antibiotic Susceptibility Bovine Respiratory Disease

Dramatic Stabilization Achievable Through Reverse Micellar Formulation

Oxytetracycline hydrochloride is highly unstable in aqueous solution, with a half-life of only 34 hours at 37°C. However, when solubilized in a specific reverse micellar system (cetyltrimethylammonium bromide/water/ethyl formate), its stability is profoundly enhanced, resulting in a half-life of 2402 hours [1].

Pharmaceutical Formulation Chemical Stability Drug Delivery Systems

Lower Thermostability Compared to Doxycycline at Ultrahigh Temperatures

At ultrahigh temperatures (110–140 °C), oxytetracycline is less thermostable than doxycycline. The DT values (decimal reduction time) of doxycycline are approximately three times higher than those of oxytetracycline under the same conditions [1].

Food Safety Thermal Processing Antibiotic Residue Analysis

Enhanced Mucus Penetration When Formulated as Bisolvomycin (with Bromhexine)

The commercial formulation 'Bisolvomycin Inyectable' combines oxytetracycline with bromhexine, a mucolytic agent. The product literature states that bromhexine potentiates the antibiotic action by increasing the concentration of oxytetracycline in bronchial mucus and tissue by 2-3 times compared to oxytetracycline alone . This is presented as a class-level inference for combination products.

Veterinary Medicine Mucolytic Therapy Respiratory Infections

Equipotent In Vitro Activity Against Actinobacillus pleuropneumoniae Compared to Doxycycline

Against *Actinobacillus pleuropneumoniae*, a major porcine respiratory pathogen, oxytetracycline and doxycycline hydrochloride demonstrate equivalent in vitro antimicrobial activity, with MIC ranges of 0.125-1.0 µg/mL for both drugs [1]. This contrasts with the significant differences observed in other bacterial species and thermal stability, highlighting the importance of pathogen-specific susceptibility data.

Veterinary Microbiology Porcine Respiratory Disease Antibiotic Susceptibility

Unique Position in Veterinary Combination Products with Bromhexine and Lidocaine

A validated HPLC method has been established for the simultaneous quantification of oxytetracycline hydrochloride, lidocaine, and bromhexine hydrochloride in a veterinary formulation (OxyClear® solution), demonstrating the analytical feasibility of quality control for this specific triple-drug combination [1]. The method achieved linearity in the range of 1-60 µg/mL for oxytetracycline, with high precision and accuracy.

Veterinary Pharmaceuticals Combination Therapy Analytical Chemistry

Targeted Research and Industrial Applications for Bisolvomycin (Oxytetracycline HCl) Based on Differential Evidence


Veterinary Susceptibility Testing for Bovine Respiratory Disease (BRD)

When establishing antibiograms or selecting empiric therapy for BRD in calves, oxytetracycline should be used as the representative first-generation tetracycline for susceptibility testing against *M. haemolytica*. The data show that oxytetracycline MIC/MBC values are significantly lower than tetracycline for this key pathogen, making tetracycline a poor surrogate marker [4].

Development of Stable Liquid Formulations for Tetracycline Antibiotics

Researchers developing liquid oxytetracycline formulations for oral, topical, or injectable use should consider reverse micellar encapsulation systems. This approach can increase the aqueous half-life from 34 hours to over 2400 hours at 37°C, dramatically improving shelf-life and stability in solution [4].

Food Safety and Thermal Processing Validation

In studies assessing the degradation of antibiotic residues during cooking or sterilization, it is critical to account for the specific thermostability profile of each tetracycline. Doxycycline is approximately three times more heat-stable than oxytetracycline at ultrahigh temperatures (110-140°C) [4]. Using generic tetracycline degradation data will lead to inaccurate predictions for oxytetracycline residues.

Treatment of Porcine Pleuropneumonia (Actinobacillus pleuropneumoniae)

For veterinary treatment or research models involving *A. pleuropneumoniae*, oxytetracycline can be selected as a cost-effective alternative to doxycycline. In vitro data demonstrates equivalent potency (MIC range 0.125-1.0 µg/mL for both compounds) against this specific pathogen [4].

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